3-[(E)-2-(4-nitrophenyl)ethenyl]phenol
Description
3-[(E)-2-(4-Nitrophenyl)Ethenyl]Phenol is a stilbene derivative characterized by an E-configuration ethenyl bridge connecting a 4-nitrophenyl group to a phenolic ring. The nitro group (-NO₂) at the para position of the phenyl ring confers strong electron-withdrawing properties, while the hydroxyl (-OH) group on the phenol ring enhances polarity and hydrogen-bonding capacity. This compound is structurally related to bioactive stilbenes like resveratrol but differs in substituent patterns . Applications span materials science (e.g., polarizable chromophores ) and plant immune priming (e.g., Imprimatin analogues ).
Properties
IUPAC Name |
3-[(E)-2-(4-nitrophenyl)ethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14-3-1-2-12(10-14)5-4-11-6-8-13(9-7-11)15(17)18/h1-10,16H/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHDNGNLHTYEAS-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Properties
Key structural differences among analogues lie in substituent groups , ring systems , and stereochemistry . Below is a comparative analysis:
Electronic Effects :
- The 4-nitrophenyl group in the target compound creates a strong electron-deficient system, enhancing charge-transfer properties.
- Replacement of -NO₂ with -OH (as in ) shifts the electronic profile from electron-withdrawing to donating, altering UV-Vis absorption and redox behavior .
- The phenolate form (PNP3 in ) exhibits higher solubility in polar solvents due to its anionic charge .
Plant Immune Priming :
- Imprimatin A2 (7-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one) enhances plant resistance to pathogens by targeting salicylic acid glucosyltransferases. Its benzoxazinone ring and chlorine substituent likely improve membrane permeability compared to the target compound .
Antimicrobial and Antitumor Potential :
- Phenol,3-[(1E)-2-(4-hydroxyphenyl)ethenyl] (from Salvia miltiorrhiza) demonstrates anti-thrombotic and anti-inflammatory effects, attributed to its hydroxyl groups .
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